4-(2-Methoxyphenyl)butan-1-amine hydrochloride
Description
4-(2-Methoxyphenyl)butan-1-amine hydrochloride is a synthetic amine derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and a butylamine side chain.
Synthesis:
The compound is synthesized via alkylation of 1-(2-methoxyphenyl)piperazine with N-(4-bromobutyl)phthalimide, followed by hydrazine hydrate cleavage to yield the free amine. This method achieves >70% yield when using the phthalimide-protected intermediate, compared to <40% with unprotected bromobutylamine. The hydrochloride salt is subsequently formed for stability and solubility.
Properties
IUPAC Name |
4-(2-methoxyphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-13-11-8-3-2-6-10(11)7-4-5-9-12;/h2-3,6,8H,4-5,7,9,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRCBUYZVDIKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form 4-(2-methoxyphenyl)butan-1-ol.
Conversion to Amine: The intermediate alcohol is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Methoxyphenyl)butan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group participates in nucleophilic substitutions under controlled conditions. Key examples include:
Chloroacetylation
Treatment with chloroacetyl chloride (ClCH₂COCl) in a dichloromethane/water biphasic system yields 2-chloro-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]acetamide . This reaction proceeds via attack of the primary amine on the electrophilic carbonyl carbon, displacing chloride.
| Reagent | Solvent System | Temperature | Product | Reference |
|---|---|---|---|---|
| ClCH₂COCl | DCM/H₂O (1:1) | 0°C | Chloroacetamide derivative |
Reductive Amination
The compound serves as an intermediate in reductive amination processes. For example:
Formation of Secondary Amines
Reaction with 4-methoxyacetophenone in the presence of sodium borohydride (NaBH₄) and aqueous ethylamine generates N-ethyl-1-(4-methoxyphenyl)propan-2-amine . The primary amine acts as a nucleophile, reducing the imine intermediate.
| Substrate | Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxyacetophenone | NaBH₄ | Methanol | N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | ~85% |
Imine Formation
Exposure to mild oxidizing agents (e.g., MnO₂) could convert the primary amine to an imine, though experimental validation is needed for this specific derivative.
Acid-Catalyzed Self-Coupling
Under reflux with para-toluenesulfonic acid (PTSA) in toluene, the compound undergoes dimerization to form 4,4’-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxyphenyl)-1-methylethyl]butan-1-amine] . This ether linkage suggests a dehydration mechanism facilitated by acidic conditions.
| Catalyst | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|
| PTSA | Toluene | Reflux | Dimeric ether derivative |
Reaction with Bromoalkanols
Interaction with bromobutanol in basic media produces N-substituted derivatives, expanding the amine’s utility in synthesizing branched architectures . The reaction likely proceeds via an Sₙ2 mechanism.
| Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Bromobutanol | NaOH/K₂CO₃ | Toluene | Alkylated butanamine derivative |
Scientific Research Applications
Neurotransmitter Receptor Interaction
Research indicates that 4-(2-Methoxyphenyl)butan-1-amine hydrochloride may interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Studies have shown that compounds with similar structures can exhibit significant binding affinities to these receptors, suggesting potential use in neuropharmacology.
Table 1: Binding Affinities of Related Compounds
| Compound Name | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| This compound | D3 Receptor | TBD |
| 4-(4-Methoxyphenyl)butan-1-amine hydrochloride | D2 Receptor | TBD |
| N-[2-[4-chloro-3-(2-methoxyphenyl)phenyl]ethyl]butan-1-amine | 5-HT Receptor | TBD |
Note: TBD indicates that specific binding affinity values need to be determined through experimental studies.
Potential Therapeutic Uses
The structural characteristics of this compound suggest that it may possess pharmacological effects similar to other amines used in therapeutic contexts. Preliminary studies indicate potential applications in treating conditions such as depression and anxiety disorders, where modulation of neurotransmitter systems is crucial .
Synthesis and Characterization
The synthesis of this compound can be performed through various chemical reactions, including nucleophilic substitutions typical of amines. Advanced characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Table 2: Synthesis Methods
| Method Description | Key Steps |
|---|---|
| Nucleophilic Substitution | Reacting a suitable halide with a butanamine derivative |
| Reduction Reactions | Using reducing agents to modify functional groups |
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Dopaminergic Activity : A study modifying D3 receptor pharmacophores indicated that similar compounds could enhance dopaminergic signaling, which is crucial for developing treatments for Parkinson's disease and schizophrenia .
- Antidepressant Properties : Compounds with structural similarities have been investigated for their antidepressant effects, focusing on their ability to modulate serotonin levels in the brain—suggesting that this compound may warrant further exploration in this area .
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride vary in alkyl chain length, aromatic substituents, and functional groups. These modifications influence synthetic efficiency, physicochemical properties, and biological activity.
Aromatic Substituent Effects
Key Insight : Electron-donating groups (e.g., methoxy) enhance receptor binding for serotonin targets, while electron-withdrawing groups (e.g., chloro) may shift selectivity toward dopamine receptors.
Protecting Group Strategies
| Reagent | Yield (%) | Advantage | Reference |
|---|---|---|---|
| N-(4-Bromobutyl)phthalimide | >70 | Prevents side reactions, high purity | |
| Unprotected bromobutylamine | <40 | Lower cost but poor efficiency |
Key Insight : Phthalimide protection is critical for achieving high yields in piperazine alkylation reactions.
Research Findings and Implications
- Receptor Binding : The 2-methoxyphenyl group in 4-(2-Methoxyphenyl)butan-1-amine is associated with high affinity for 5-HT1A receptors, as seen in analogs like HBK14-HBK19, which share structural motifs.
- Lipophilicity : The methoxy group increases logP compared to chlorinated analogs, suggesting better blood-brain barrier penetration.
- Metabolic Stability : Fluorinated derivatives (e.g., 4-(2,6-difluorophenyl)butan-1-amine) may exhibit longer half-lives due to resistance to oxidative metabolism.
Biological Activity
4-(2-Methoxyphenyl)butan-1-amine hydrochloride, a compound with the molecular formula CHClN and a molecular weight of 215.72 g/mol, belongs to the class of substituted amines. Its structure features a butan-1-amine backbone with a 2-methoxyphenyl substituent, which may influence its biological activity significantly. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by its hydrochloride salt form, which enhances solubility and stability. The InChI Key for this compound is ORRIKTBCHRPKCN-UHFFFAOYSA-N, indicating its unique chemical structure. Its reactivity primarily involves nucleophilic substitutions typical of amines, which can lead to various pharmacologically active derivatives.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects. Preliminary studies suggest that it may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways.
Table 1: Similar Compounds and Their Biological Activities
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4-(4-Methoxyphenyl)butan-1-amine hydrochloride | 391202-29-2 | Similar structure; potential for similar activity | Antidepressant-like properties |
| N-[2-[4-chloro-3-(2-methoxyphenyl)phenyl]ethyl]butan-1-amine | 166636098 | Contains a chloro substituent; different biological profile | Variable receptor affinity |
| 4-[4-(2-Methoxyphenyl)-N-methyl]butanamine | 3051221 | Methylated amine; may exhibit different pharmacokinetics | Potential anxiolytic effects |
The biological activity of this compound is hypothesized to stem from its ability to modulate neurotransmitter systems. Specifically, it may act as an agonist or antagonist at various serotonin (5-HT) and dopamine (D) receptors.
Case Studies
A study investigating the antidepressant-like properties of related compounds found that derivatives containing the methoxy group exhibited significant activity in models of depression. These compounds were shown to reverse behavioral changes induced by chronic stress in animal models, indicating potential efficacy in treating mood disorders .
Another investigation into the binding affinities of similar compounds revealed that those with methoxy substitutions showed enhanced interactions with specific serotonin receptors (5-HT, 5-HT) compared to their unsubstituted counterparts . This suggests that the methoxy group plays a critical role in enhancing receptor affinity and selectivity.
Research Findings
Recent studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC values in the low micromolar range against human leukemia cells, indicating potential as anticancer agents .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | IC (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.76 | Human leukemia (CEM-13) |
| Related derivative | 0.12 | MCF-7 breast cancer |
| Another derivative | 0.65 | HeLa cervical cancer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Methoxyphenyl)butan-1-amine hydrochloride in academic research?
- Methodology : The compound can be synthesized via reductive amination of 4-(2-methoxyphenyl)butan-1-one using sodium borohydride (NaBH₄) in methanol at 0–5°C, followed by HCl treatment to form the hydrochloride salt. Alternatively, Grignard reactions involving 2-methoxyphenylmagnesium bromide and nitriles, followed by LiAlH₄ reduction, yield the amine intermediate .
- Key Considerations : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 ketone:amine) to minimize byproducts like imines.
Q. How can researchers ensure purity during synthesis and purification?
- Methodology :
- Crystallization : Use ethanol/water (3:1) for recrystallization to achieve >95% purity .
- Chromatography : Employ reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for separation of polar impurities .
- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress .
Q. What analytical methods are used for structural confirmation?
- Techniques :
- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies methoxy (δ 3.75 ppm) and amine protons (δ 1.5–2.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 212.1) confirms molecular weight .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® IC-3 column (hexane:isopropanol:diethylamine, 90:10:0.1) to resolve enantiomers (resolution >1.5) .
- Chiral Resolving Agents : Employ (R)- or (S)-mandelic acid to form diastereomeric salts, followed by fractional crystallization .
Q. How to design experiments to study interaction with neurotransmitter receptors (e.g., serotonin/dopamine)?
- Methodology :
- Radioligand Binding Assays : Incubate compound (0.1–10 µM) with ³H-serotonin in rat brain synaptosomes; measure displacement using scintillation counting .
- In Vivo Models : Administer 5–20 mg/kg (i.p.) in mice and assess locomotor activity or elevated plus maze performance for anxiolytic effects .
Q. How to address contradictory data in pharmacological studies (e.g., varying EC₅₀ values across studies)?
- Approach :
- Structural Analysis : Compare substituent effects (e.g., 2-methoxy vs. 4-chloro analogs) using QSAR models to explain potency variations .
- Experimental Replication : Standardize assay conditions (pH 7.4, 37°C) and use reference agonists (e.g., serotonin) as internal controls .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- Methodology :
- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks; analyze degradation products (e.g., methoxy phenol) via LC-MS .
- pH Stability Profiling : Test solubility and degradation kinetics in buffers (pH 1–9) to identify optimal storage conditions (recommended: pH 3–5) .
Q. What advanced techniques study biomolecular interactions (e.g., protein binding)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
